3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride
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Overview
Description
3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C10H22ClN3O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride typically involves the reaction of 1-methylpiperidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1-dimethyl-3-(1-methylpiperidin-4-yl)urea
- 3,3-dimethyl-1-(1-ethylpiperidin-4-yl)urea
- 3,3-dimethyl-1-(1-methylpyrrolidin-3-yl)urea
Uniqueness
3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct physicochemical properties and biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
2402830-51-5 |
---|---|
Molecular Formula |
C9H20ClN3O |
Molecular Weight |
221.7 |
Purity |
0 |
Origin of Product |
United States |
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